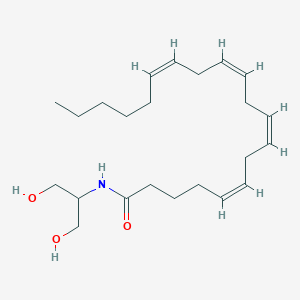

Arachidonoyl Serinol

Description

Properties

CAS No. |

183718-70-9 |

|---|---|

Molecular Formula |

C23H39NO3 |

Molecular Weight |

377.6 g/mol |

IUPAC Name |

N-(1,3-dihydroxypropan-2-yl)icosa-5,8,11,14-tetraenamide |

InChI |

InChI=1S/C23H39NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(27)24-22(20-25)21-26/h6-7,9-10,12-13,15-16,22,25-26H,2-5,8,11,14,17-21H2,1H3,(H,24,27) |

InChI Key |

QHELXIATGZYOIB-UHFFFAOYSA-N |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NC(CO)CO |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NC(CO)CO |

Appearance |

Assay:≥98%A solution in ethanol |

physical_description |

Solid |

Synonyms |

N-[(2-hydroxy-1-hydroxymethyl)ethyl]-5Z,8Z,11Z,14Z-eicosatetraenamide |

Origin of Product |

United States |

Foundational & Exploratory

The Endogenous Role of Arachidonoyl Serinol: A Technical Guide for Researchers

An In-depth Exploration of a Bioactive Lipid Mediator in Cardiovascular and Cellular Signaling

Introduction

Arachidonoyl Serinol (AS), also known as N-arachidonoyl L-serine (ARA-S), is an endogenous N-acyl amide structurally related to the well-characterized endocannabinoid anandamide. First isolated from bovine brain, AS has emerged as a significant bioactive lipid with a distinct pharmacological profile that sets it apart from classical cannabinoids. While exhibiting weak affinity for the canonical cannabinoid receptors CB1 and CB2, AS demonstrates potent physiological effects, particularly in the cardiovascular system, and modulates key intracellular signaling cascades. This technical guide provides a comprehensive overview of the current understanding of the endogenous role of this compound, tailored for researchers, scientists, and drug development professionals. It delves into its biochemical properties, physiological functions, and the underlying molecular mechanisms, presenting quantitative data, detailed experimental protocols, and visual representations of its signaling pathways.

Biochemical Profile and Quantitative Data

This compound is characterized by an arachidonic acid moiety linked via an amide bond to a serinol backbone. This structure confers greater stability compared to the endocannabinoid 2-arachidonoylglycerol (2-AG)[1]. Its interaction with various components of the endocannabinoid system and other cellular targets has been quantitatively assessed, as summarized in the tables below.

Receptor Binding Affinities

This compound displays a notable lack of potent binding to the primary cannabinoid receptors, distinguishing it as an atypical endocannabinoid-like molecule.

| Receptor | Ligand | Ki (nM) | Species/System | Reference |

| CB1 | This compound | > 10,000 | Mouse cerebellar membranes | [2] |

| CB2 | This compound | No displacement up to 30 µM | Rat CB2-transfected HEK293 cells | [2] |

| TRPV1 | This compound | No displacement up to 30 µM | Rat TRPV1-transfected CHO cells | [2] |

Enzyme Inhibition

This compound has been shown to inhibit key enzymes involved in the metabolism of endocannabinoids, albeit with moderate potency.

| Enzyme | Ligand | IC50 (µM) | Substrate | System | Reference |

| Monoacylglycerol Lipase (MAGL) | This compound | ~70 | [3H]2-oleoylglycerol | Rat brain homogenates | [3][4] |

| Fatty Acid Amide Hydrolase (FAAH) | This compound | ~70 | [3H]anandamide | Rat brain homogenates | [3][4] |

Physiological Concentrations and Effects

The vasodilatory effects of this compound have been quantified in ex vivo models.

| Effect | EC50 | Tissue | Species | Reference |

| Vasodilation | 550 nM | Rat isolated mesenteric arteries | Rat | |

| Vasodilation | ~1,200 nM | Rat abdominal aorta | Rat | |

| Vasorelaxation (intact endothelium) | pEC50: 5.49 | Rat isolated small mesenteric arteries | Rat | [5] |

| Vasorelaxation (denuded endothelium) | pEC50: 5.14 | Rat isolated small mesenteric arteries | Rat | [5] |

Biosynthesis and Degradation Pathways

The precise enzymatic pathways governing the synthesis and breakdown of this compound are still under investigation. However, current evidence suggests potential routes analogous to other N-acyl amino acids.

Biosynthesis

A proposed pathway for the biosynthesis of N-acyl amino acids, including this compound, involves the enzymatic activity of cytochrome c. This mitochondrial protein can catalyze the formation of N-arachidonoyl amino acids from arachidonoyl-CoA and the corresponding amino acid[6]. Another potential route involves the N-acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD) pathway, which is responsible for the synthesis of other N-acylethanolamines like anandamide[7][8][9].

Degradation

The degradation of N-acyl amides is primarily carried out by Fatty Acid Amide Hydrolase (FAAH)[10][11]. Given its structural similarity to anandamide, it is plausible that this compound is hydrolyzed by FAAH into arachidonic acid and serinol. Indeed, studies have shown that inhibition of FAAH leads to an increase in the brain levels of N-arachidonoyl serine[12].

Signaling Pathways

This compound exerts its biological effects through the activation of specific intracellular signaling cascades, most notably involving the orphan G protein-coupled receptor GPR55 and downstream kinases.

GPR55-Mediated Signaling

Evidence suggests that some of the pro-angiogenic and vasodilatory effects of this compound are mediated, at least in part, through the activation of GPR55. This activation leads to the stimulation of downstream signaling pathways, including the phosphorylation of extracellular signal-regulated kinase (ERK1/2) and Akt (also known as protein kinase B)[13].

Physiological Roles

The primary physiological roles of this compound identified to date are centered on the cardiovascular system and cellular growth processes.

Vasodilation

This compound is a potent vasodilator, inducing relaxation in isolated arteries[2][5]. This effect is, at least in part, endothelium-dependent and appears to be independent of CB1 and CB2 receptors[2]. The vasodilatory mechanism involves the activation of large-conductance Ca2+-activated K+ (BKCa) channels[5].

Angiogenesis

This compound has been identified as a pro-angiogenic factor. It stimulates endothelial cell proliferation, migration, and the formation of capillary-like structures in vitro[13]. These effects are associated with the upregulation of vascular endothelial growth factor C (VEGF-C) and its receptor[13].

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the endogenous role of this compound.

Isolation of this compound from Bovine Brain

Objective: To isolate and identify endogenous this compound from brain tissue.

Protocol:

-

Homogenize fresh bovine brain tissue in a chloroform/methanol/water (1:1:0.5) solution.

-

Centrifuge the homogenate to separate the organic and aqueous layers.

-

Collect the organic layer and evaporate to dryness to obtain a crude lipid extract.

-

Redissolve the extract in methanol, filter, and evaporate to dryness.

-

Further purify the extract using chromatographic techniques (e.g., HPLC).

-

For structural elucidation, derivatize the purified fraction (e.g., silylation or methylation) and analyze by gas chromatography-mass spectrometry (GC-MS)[2].

Vasodilation Assay in Isolated Mesenteric Arteries

Objective: To measure the vasodilatory effect of this compound on isolated resistance arteries.

Protocol:

-

Isolate second-order mesenteric arteries from a rat and clean them of surrounding adipose and connective tissue.

-

Cut arterial segments (approximately 2 mm in length) and mount them on a wire myograph in a chamber filled with physiological salt solution (PSS), maintained at 37°C and bubbled with 95% O2 and 5% CO2.

-

After an equilibration period, pre-constrict the arterial rings with a vasoconstrictor such as phenylephrine to induce a stable tone.

-

Once a stable contraction is achieved, add cumulative concentrations of this compound to the bath.

-

Record the changes in isometric tension to generate a concentration-response curve and calculate the EC50 value for vasodilation[14][15][16][17].

Western Blot Analysis of MAPK and Akt Phosphorylation

Objective: To determine the effect of this compound on the phosphorylation of ERK1/2 and Akt in endothelial cells.

Protocol:

-

Culture human umbilical vein endothelial cells (HUVECs) to near confluence.

-

Serum-starve the cells for several hours to reduce basal kinase activity.

-

Treat the cells with various concentrations of this compound for a specified time period (e.g., 15-30 minutes).

-

Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with primary antibodies specific for phosphorylated ERK1/2 (p-ERK1/2) and phosphorylated Akt (p-Akt).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

To normalize for protein loading, strip the membrane and re-probe with antibodies against total ERK1/2 and total Akt[15][18][19].

Conclusion and Future Directions

This compound is an intriguing endogenous lipid mediator with a unique pharmacological profile. Its potent vasodilatory and pro-angiogenic effects, coupled with its weak interaction with classical cannabinoid receptors, suggest the existence of novel signaling pathways and therapeutic targets. The partial dependence of its actions on GPR55 opens new avenues for research into the physiological roles of this orphan receptor.

Future research should focus on several key areas:

-

Elucidation of Biosynthetic and Degradative Pathways: A complete understanding of the enzymes responsible for the synthesis and breakdown of this compound is crucial for manipulating its endogenous levels for therapeutic purposes.

-

Identification of a Primary Receptor: While GPR55 appears to mediate some of its effects, the existence of a primary, high-affinity receptor for this compound cannot be ruled out and warrants further investigation.

-

In Vivo Studies: The majority of studies to date have been conducted in vitro or ex vivo. In vivo studies are needed to confirm the physiological relevance of its vasodilatory and pro-angiogenic properties and to explore its potential roles in other physiological and pathological processes.

-

Therapeutic Potential: The unique pharmacological profile of this compound makes it an attractive candidate for the development of novel therapeutics for cardiovascular diseases, wound healing, and potentially other conditions where angiogenesis and vasodilation are beneficial.

This technical guide provides a solid foundation for researchers and drug development professionals interested in the burgeoning field of N-acyl amides and the therapeutic potential of modulating their signaling pathways. As research in this area continues to evolve, a deeper understanding of the endogenous role of this compound will undoubtedly emerge, paving the way for new and innovative therapeutic strategies.

References

- 1. caymanchem.com [caymanchem.com]

- 2. N-arachidonoyl l-serine, an endocannabinoid-like brain constituent with vasodilatory properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | MAGL抑制剂 | MCE [medchemexpress.cn]

- 4. This compound | MAGL抑制剂 | CAS 183718-70-9 | 美国InvivoChem [invivochem.cn]

- 5. The Endogenous Brain Constituent N-Arachidonoyl l-Serine Is an Activator of Large Conductance Ca2+-Activated K+ Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vitro synthesis of arachidonoyl amino acids by cytochrome c - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. N-arachidonoyl L-serine, an endocannabinoid-like brain constituent with vasodilatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Enzymatic Pathways That Regulate Endocannabinoid Signaling in the Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Quantitative LC–MS/MS analysis of arachidonoyl amino acids in mouse brain with treatment of FAAH inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The multiple functions of cytochrome c and their regulation in life and death decisions of the mammalian cell: from respiration to apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Mesenteric Artery Contraction and Relaxation Studies Using Automated Wire Myography - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Omega-3 polyunsaturated fatty acid-induced vasodilation in mouse aorta and mesenteric arteries is not mediated by ATP-sensitive potassium channels [frontiersin.org]

- 16. Guidelines for the measurement of vascular function and structure in isolated arteries and veins - PMC [pmc.ncbi.nlm.nih.gov]

- 17. scielo.br [scielo.br]

- 18. The endogenous brain constituent N-arachidonoyl L-serine is an activator of large conductance Ca2+-activated K+ channels. | Sigma-Aldrich [sigmaaldrich.com]

- 19. Simultaneous Activation of Erk1/2 and Akt Signaling is Critical for Formononetin-Induced Promotion of Endothelial Function - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on Arachidonoyl Serinol as a Weak CB1 Receptor Agonist

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Arachidonoyl Serinol (AraS) is a synthetic, amide-containing analog of the endogenous cannabinoid 2-arachidonoylglycerol (2-AG), one of the primary ligands for the cannabinoid type 1 (CB1) receptor.[1][2][3] Unlike its ester-based parent compound, AraS exhibits significantly greater chemical stability. However, this stability comes at the cost of potency, with research characterizing AraS as a weak agonist at the CB1 receptor.[1][2] This whitepaper provides a comprehensive technical overview of this compound, detailing its relationship to 2-AG, its known pharmacological properties, and the key experimental protocols used to characterize its activity. It aims to serve as a foundational guide for researchers investigating novel cannabinoids and their therapeutic potential.

Introduction: The Endocannabinoid System and Synthetic Analogs

The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in regulating a vast array of physiological processes. Its primary components include the cannabinoid receptors (CB1 and CB2), endogenous ligands (endocannabinoids) like anandamide (AEA) and 2-arachidonoylglycerol (2-AG), and the enzymes responsible for their synthesis and degradation.[4][5] The CB1 receptor, a Class A G-protein coupled receptor (GPCR), is predominantly expressed in the central nervous system and mediates most of the psychotropic effects of cannabinoids.[4][5][6]

The inherent instability of endocannabinoids like 2-AG, which is readily hydrolyzed, presents challenges for research and therapeutic development. This has led to the synthesis of more stable analogs. This compound is one such molecule, created by replacing the sn-2 oxygen in the glycerol backbone of 2-AG with a nitrogen atom, forming a more robust amide bond.[1][2][3] This structural modification, while enhancing stability, significantly attenuates its binding affinity and efficacy at the CB1 receptor.[1]

Synthesis of this compound

The synthesis of AraS is conceptually straightforward, involving the formation of an amide bond between arachidonic acid (or an activated derivative) and serinol (2-amino-1,3-propanediol).

Conceptual Synthesis Pathway:

-

Activation of Arachidonic Acid: The carboxylic acid group of arachidonic acid is typically activated to facilitate amide bond formation. This can be achieved by converting it to an acyl chloride or by using standard peptide coupling reagents. In biological systems, this is accomplished via conversion to Arachidonoyl-CoA.[7]

-

Acylation of Serinol: The activated arachidonic acid is then reacted with serinol. The amino group of serinol acts as a nucleophile, attacking the carbonyl carbon of the activated arachidonic acid and forming the stable amide linkage.

-

Purification: The final product, this compound, is purified from the reaction mixture using standard chromatographic techniques.

While serinol can be produced through various chemical routes, biotechnological methods using amino alcohol dehydrogenases have also been explored.[8][9] In vitro, the synthesis of N-arachidonoyl amino acids, including N-arachidonoyl serine, from Arachidonoyl-CoA and the corresponding amino acid can be catalyzed by cytochrome c.[7]

Pharmacological Data

Quantitative data for this compound is limited in the scientific literature, reflecting its status as a weak agonist primarily used as a comparative tool. The available data consistently demonstrates its low affinity for the CB1 receptor compared to other well-characterized cannabinoids.

CB1 Receptor Binding Affinity

Binding affinity is typically determined via competitive radioligand binding assays and is expressed as the inhibition constant (Ki). A higher Ki value indicates lower binding affinity. AraS exhibits a very high Ki value, signifying weak interaction with the CB1 receptor.

| Compound | Receptor | Ki (nM) | Ligand Type |

| This compound (AraS) | Human CB1 | > 10,000[10] | Weak Agonist |

| 2-Arachidonoylglycerol (2-AG) | Human CB1 | 472 ± 55[11] | Endogenous Full Agonist |

| Anandamide (AEA) | Human CB1 | 89 - 239[12] | Endogenous Partial Agonist |

| CP55,940 | Human CB1 | 0.9 - 2.5[12] | Synthetic Full Agonist |

| SR141716A (Rimonabant) | Human CB1 | 1.98 - 2.9[5][12] | Antagonist/Inverse Agonist |

| Table 1: Comparative CB1 Receptor Binding Affinities. Data is compiled from multiple sources and represents a range of reported values. |

CB1 Receptor Functional Activity

As a weak agonist, AraS is expected to produce a submaximal response even at high concentrations in functional assays. It has been shown to induce a weak elevation of intracellular calcium in NG108-15 cells, a cell line endogenously expressing CB1 receptors.[2] However, detailed dose-response curves and EC50 values for canonical CB1 signaling pathways like cAMP inhibition are not widely reported. For context, the functional potencies of other cannabinoids are presented below.

| Compound | Assay Type | EC50/IC50 (nM) | Efficacy |

| This compound (AraS) | cAMP Inhibition | Not Reported | Weak Agonist |

| 2-Arachidonoylglycerol (2-AG) | cAMP Inhibition (CHO-hCB2) | 1300 ± 370[13] | Full Agonist |

| Anandamide (AEA) | cAMP Inhibition (CHO-K1) | 1320[14] | Partial Agonist |

| WIN 55,212-2 | cAMP Inhibition (CHO-K1) | 14[14] | Full Agonist |

| CP55,940 | cAMP Inhibition (CHO-K1) | 0.18[14] | Full Agonist |

| Table 2: Comparative CB1 Receptor Functional Potencies. Data for AraS is notably absent, highlighting a gap in the literature. Values for other compounds are provided for context. |

CB1 Receptor Signaling Pathways

Activation of the CB1 receptor by an agonist initiates a cascade of intracellular signaling events, primarily through coupling to inhibitory G-proteins of the Gi/o family.[6][15][16] These events modulate neuronal activity and other cellular functions.

Key CB1 Signaling Events:

-

Inhibition of Adenylyl Cyclase: The Gαi subunit dissociates and inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[6][16]

-

Modulation of Ion Channels: The Gβγ subunit directly interacts with ion channels, activating inwardly rectifying potassium (K+) channels (leading to hyperpolarization) and inhibiting voltage-gated calcium (Ca2+) channels (reducing neurotransmitter release).[6][15][17]

-

Activation of MAP Kinase Pathway: The Gβγ subunit can also trigger the mitogen-activated protein kinase (MAPK) cascade, including ERK1/2, which influences gene transcription and other long-term cellular processes.[6][18]

-

β-Arrestin Recruitment: Following agonist binding and phosphorylation by GPCR kinases (GRKs), the CB1 receptor recruits β-arrestin. This process desensitizes G-protein signaling and can initiate a separate wave of G-protein-independent signaling.[6][19][20]

Experimental Protocols

Characterizing a weak agonist like AraS requires sensitive and robust assays. Below are detailed methodologies for key experiments used to determine CB1 receptor affinity and function.

Protocol: CB1 Receptor Competitive Binding Assay

This protocol determines the binding affinity (Ki) of a test compound by measuring its ability to displace a known radiolabeled ligand from the CB1 receptor.

Materials:

-

Cell membranes from cells expressing human CB1 receptors (e.g., HEK293 or CHO cells).

-

Radioligand: [³H]CP55,940 or [³H]SR141716A.

-

Test Compound: this compound.

-

Non-specific binding control: A high concentration of a potent unlabeled ligand (e.g., 10 µM WIN 55,212-2).

-

Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4.[21]

-

96-well filter plates and vacuum manifold.

-

Scintillation fluid and liquid scintillation counter.

Procedure:

-

Plate Preparation: Add 50 µL of binding buffer to each well of a 96-well plate.

-

Compound Addition: Add 25 µL of the test compound (AraS) at various concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M) to the appropriate wells. For total binding wells, add 25 µL of buffer. For non-specific binding wells, add 25 µL of the non-specific control ligand.

-

Radioligand Addition: Add 25 µL of the radioligand at a concentration near its Kd (e.g., 0.5-1.0 nM [³H]CP55,940) to all wells.

-

Membrane Addition: Add 100 µL of the CB1 receptor membrane preparation (typically 5-10 µg of protein per well) to initiate the binding reaction.

-

Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation.

-

Termination & Filtration: Terminate the reaction by rapid filtration through the filter plate using a vacuum manifold. Wash the filters 3-4 times with ice-cold binding buffer to remove unbound radioligand.

-

Quantification: Allow the filters to dry, then add scintillation fluid to each well and count the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific counts from total binding counts. Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC50 value and calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol: Forskolin-Stimulated cAMP Accumulation Assay

This functional assay measures the ability of an agonist to activate Gi/o-coupled receptors like CB1, which results in the inhibition of adenylyl cyclase and a subsequent decrease in cAMP levels.

Materials:

-

CHO-K1 cells stably expressing the human CB1 receptor.[14]

-

Assay Buffer: HBSS or similar physiological saline solution with 0.5 mg/mL BSA.

-

Stimulation Buffer: Assay buffer containing a phosphodiesterase inhibitor (e.g., 100 µM IBMX) to prevent cAMP degradation.[22]

-

Forskolin: An adenylyl cyclase activator.

-

Test Compound: this compound.

-

cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).

Procedure:

-

Cell Plating: Seed the CB1-expressing cells into 96- or 384-well plates and grow to ~90% confluency.

-

Pre-incubation: Aspirate the growth medium and wash the cells with assay buffer. Add 50 µL of stimulation buffer containing the test compound (AraS) at various concentrations. Incubate for 15-30 minutes at 37°C.

-

Stimulation: Add 50 µL of stimulation buffer containing forskolin (final concentration typically 1-10 µM) to all wells except the basal control. This stimulates cAMP production.

-

Incubation: Incubate for an additional 15-30 minutes at 37°C.[14][17]

-

Lysis and Detection: Terminate the reaction and lyse the cells according to the cAMP detection kit manufacturer's instructions.

-

Quantification: Measure the cAMP levels using the chosen detection method (e.g., reading fluorescence on a plate reader for an HTRF assay).

-

Data Analysis: Normalize the data to the forskolin-only control (100% response) and the basal control (0% response). Plot the percent inhibition of forskolin-stimulated cAMP production against the log concentration of AraS to determine the IC50 and the maximal inhibitory effect (Emax).

Protocol: β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated CB1 receptor, a key event in receptor desensitization and G-protein-independent signaling.

Materials:

-

Cells engineered to co-express the CB1 receptor and a tagged β-arrestin. A common platform is the PathHunter assay (DiscoverX), which uses enzyme fragment complementation.[23][24]

-

Cell-specific growth medium.

-

Test Compound: this compound.

-

Detection reagents specific to the assay platform (e.g., Galacton Star substrate for PathHunter).[23]

Procedure:

-

Cell Plating: Plate the engineered cells in white, opaque 96- or 384-well plates and culture overnight.

-

Compound Addition: Add the test compound (AraS) at various concentrations to the wells.

-

Incubation: Incubate the plate at 37°C for 60-90 minutes to allow for receptor activation and β-arrestin recruitment.

-

Detection: Add the detection reagents as per the manufacturer's protocol. This typically involves a substrate that is hydrolyzed by the complemented enzyme to produce a chemiluminescent signal.[23]

-

Signal Reading: After a final incubation period at room temperature, read the chemiluminescence on a plate reader.

-

Data Analysis: Plot the relative light units (RLU) against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax for β-arrestin recruitment.

Discussion and Future Directions

This compound serves as an important chemical tool for probing the endocannabinoid system. Its enhanced stability compared to 2-AG makes it a useful, albeit weak, reference compound in certain experimental paradigms. The primary characteristic of AraS—its weak agonism at the CB1 receptor—opens several avenues for future research:

-

Scaffold for Biased Agonism: The structure of AraS could serve as a starting point for developing "biased" ligands. These are molecules that preferentially activate one signaling pathway (e.g., β-arrestin recruitment) over another (e.g., G-protein activation). Such ligands are of high therapeutic interest as they may offer a way to separate desired clinical effects from unwanted side effects.

-

Probing Allosteric Sites: Due to its weak orthosteric binding, AraS or its derivatives could be used in high-throughput screening to identify positive or negative allosteric modulators of the CB1 receptor.

-

Investigating Non-CB1 Targets: While its affinity for CB1 and CB2 receptors is low, AraS has been shown to induce vasodilation, potentially through a novel GPR55-mediated pathway or other unidentified receptors.[10][25] Further investigation into these non-canonical targets is warranted.

Conclusion

This compound is a structurally stable analog of the endocannabinoid 2-AG, characterized by its significantly weaker binding affinity and agonist activity at the CB1 receptor. While not a potent therapeutic candidate in its own right, its value lies in its utility as a research tool for dissecting the complexities of the endocannabinoid system. The detailed experimental protocols provided herein offer a framework for the continued characterization of AraS and other novel cannabinoid ligands, paving the way for a deeper understanding of CB1 receptor pharmacology and the development of next-generation therapeutics.

References

- 1. caymanchem.com [caymanchem.com]

- 2. apexbt.com [apexbt.com]

- 3. This compound - Applications - CAT N°: 62170 [bertin-bioreagent.com]

- 4. Mechanisms of CB1 receptor signaling: endocannabinoid modulation of synaptic strength - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. realmofcaring.org [realmofcaring.org]

- 6. jme.bioscientifica.com [jme.bioscientifica.com]

- 7. In vitro synthesis of arachidonoyl amino acids by cytochrome c - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Serinol: small molecule - big impact - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. N-arachidonoyl l-serine, an endocannabinoid-like brain constituent with vasodilatory properties - PMC [pmc.ncbi.nlm.nih.gov]

- 11. lumirlab.com [lumirlab.com]

- 12. Meta-analysis of cannabinoid ligand binding affinity and receptor distribution: interspecies differences - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Endocannabinoid 2-arachidonyl glycerol is a full agonist through human type 2 cannabinoid receptor: antagonism by anandamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 15. Cannabinoid receptor signaling [pubmed.ncbi.nlm.nih.gov]

- 16. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 18. [PDF] Signal transduction of the CB 1 cannabinoid receptor | Semantic Scholar [semanticscholar.org]

- 19. GPCR β-Arrestin Product Solutions [discoverx.com]

- 20. Why Study GPCR Arrestin Recruitment? [discoverx.com]

- 21. Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 22. CB1 cannabinoid receptor-mediated increases in cyclic AMP accumulation are correlated with reduced Gi/o function - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 24. beta-Arrestin recruitment assay for the identification of agonists of the sphingosine 1-phosphate receptor EDG1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Endocannabinoid-like N-arachidonoyl serine is a novel pro-angiogenic mediator - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Arachidonoyl-L-Serine: A Technical Guide to its Chemical Structure, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-arachidonoyl-L-serine (ARA-S) is an endogenous endocannabinoid-like lipid that has garnered significant interest within the scientific community. Unlike classic cannabinoids, ARA-S exhibits a unique pharmacological profile, with weak affinity for the canonical CB1 and CB2 receptors. This technical guide provides an in-depth overview of the chemical structure, synthesis, and key biological activities of ARA-S, with a focus on its vasodilatory, kinase-activating, and anti-inflammatory properties. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts targeting this intriguing molecule.

Chemical Structure and Properties

N-arachidonoyl-L-serine is an N-acyl-amino acid, formed through the formal condensation of the carboxyl group of arachidonic acid with the amino group of L-serine[1]. Its chemical structure is characterized by a 20-carbon polyunsaturated fatty acid (arachidonic acid) linked to the amino acid L-serine via an amide bond.

Chemical and Physical Properties of N-Arachidonoyl-L-Serine

| Property | Value | Reference |

| Molecular Formula | C23H37NO4 | [1][2][3] |

| Molecular Weight | 391.5 g/mol | [1][4] |

| IUPAC Name | (2S)-3-hydroxy-2-[[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]amino]propanoic acid | [1] |

| CAS Number | 187224-29-9 | [2][5] |

| Appearance | A solution in ethanol | [6] |

| Purity (commercial) | ≥98% | [2][6] |

| Stability | Unstable at room temperature and at -20°C without a solvent. Stable in ethanol at -20°C for at least 2 months.[4] |

Synthesis of N-Arachidonoyl-L-Serine

Two primary methods for the synthesis of N-arachidonoyl-L-serine have been reported: chemical synthesis and in vitro enzymatic synthesis.

Chemical Synthesis

While a detailed, step-by-step protocol for the complete chemical synthesis of N-arachidonoyl-L-serine from its primary constituents is not fully available in the searched literature, a method for the methylation of ARA-S for analytical purposes has been described. The synthesis of ARA-S has been reported in the scientific literature, and the following methylation protocol is based on the work of Milman et al. (2006).

Experimental Protocol: Methylation of N-Arachidonoyl-L-Serine

This protocol describes the methylation of pre-synthesized ARA-S.

Materials:

-

N-arachidonoyl-L-serine (ARA-S)

-

Dimethylformamide (DMF)

-

Potassium carbonate (K2CO3)

-

Iodomethane (CH3I)

-

Chloroform

-

Brine solution

-

Magnesium sulfate (MgSO4)

-

Petroleum ether

-

Ether

-

Nitrogen gas

Procedure:

-

Dissolve 39.1 mg (1 mmol) of synthetic ARA-S in 2 ml of dimethylformamide.

-

Add 750 mg (5.42 mmol) of potassium carbonate to the solution. Some of the potassium carbonate will remain undissolved.

-

Stir the mixture under a nitrogen atmosphere.

-

Inject 100 μl (1.62 mmol) of iodomethane into the reaction mixture.

-

Continue stirring the reaction overnight.

-

Add 20 ml of water to the reaction mixture.

-

Extract the aqueous mixture with chloroform (3 x 25 ml).

-

Wash the combined chloroform extracts with brine solution (2 x 25 ml).

-

Dry the chloroform extract over magnesium sulfate, filter, and evaporate the solvent.

-

Purify the resulting residue by column chromatography using a petroleum ether/ether (6:4) mixture as the eluent.

Quantitative Data:

-

Yield: 77%[1]

In Vitro Enzymatic Synthesis

An alternative method for the synthesis of N-arachidonoyl-L-serine involves the use of the mitochondrial protein cytochrome c as a catalyst. This method represents a potential biosynthetic pathway for ARA-S in vivo.

Experimental Protocol: In Vitro Synthesis of N-Arachidonoyl-L-Serine using Cytochrome c

Materials:

-

Arachidonoyl-CoA

-

L-serine

-

Cytochrome c

-

Hydrogen peroxide (H2O2)

-

Reaction buffer (e.g., physiologic pH)

Procedure:

-

Prepare a reaction mixture containing arachidonoyl-CoA and L-serine in a suitable buffer at physiologic temperature and pH.

-

Initiate the reaction by adding cytochrome c and hydrogen peroxide.

-

The reaction exhibits Michaelis-Menten kinetics.

-

Verify the identity of the N-arachidonoyl-L-serine product using mass spectral fragmentation pattern analysis[6].

Key Findings:

-

This enzymatic reaction is also capable of producing N-arachidonoyl alanine and N-arachidonoyl gamma-aminobutyric acid[6].

-

Both the protein structure of cytochrome c and a +3 heme iron oxidation state are required for optimal reaction progression[6].

Biological Activity and Signaling Pathways

N-arachidonoyl-L-serine exhibits a range of biological activities, primarily acting as a vasodilator, a modulator of kinase signaling pathways, and an anti-inflammatory agent. Notably, these effects are largely independent of the CB1 and CB2 cannabinoid receptors.

Vasodilatory Effects

ARA-S induces endothelium-dependent vasodilation in isolated rat mesenteric arteries and abdominal aorta[2][7]. This effect is thought to be mediated by a putative novel cannabinoid-type receptor.

Experimental Protocol: Vasodilation Assay in Isolated Rat Mesenteric Arteries

Materials:

-

Male Wistar rats

-

Krebs solution

-

Methoxamine (or other vasoconstrictor)

-

N-arachidonoyl-L-serine (ARA-S)

-

L-NAME (NOS inhibitor, optional)

-

Iberiotoxin (BKCa channel blocker, optional)

-

Myograph system

Procedure:

-

Isolate small mesenteric arteries from the rat.

-

Mount the arterial rings in a myograph system containing Krebs solution, maintained at 37°C and aerated with 95% O2/5% CO2.

-

After an equilibration period, pre-contract the vessels with a vasoconstrictor such as methoxamine (10 µM)[8].

-

Construct a cumulative concentration-response curve for ARA-S by adding increasing concentrations of the compound to the bath.

-

To investigate the mechanism of vasodilation, pre-incubate vessels with inhibitors such as L-NAME (e.g., 300 µM) or iberiotoxin (e.g., 50 nM) before adding ARA-S[8].

-

Record changes in vascular tone to determine the relaxant response.

Quantitative Data: Vasodilatory Effects of N-Arachidonoyl-L-Serine

| Parameter | Tissue | Condition | Value | Reference |

| pEC50 | Rat Mesenteric Artery (with endothelium) | Control | 4.9 ± 0.1 | [4] |

| Max Relaxation (at 30 µM) | Rat Mesenteric Artery (with endothelium) | Control | 84 ± 6% | [4] |

| pEC50 | Rat Mesenteric Artery (with endothelium) | + 300 µM L-NAME | 4.7 ± 0.1 | [4] |

| Max Relaxation (at 30 µM) | Rat Mesenteric Artery (with endothelium) | + 300 µM L-NAME | 74 ± 7% | [4] |

| Max Relaxation (at 30 µM) | Rat Mesenteric Artery (with endothelium) | + 50 nM Iberiotoxin | 40 ± 19% | [4] |

Signaling Pathway for ARA-S-Induced Vasodilation

Caption: Proposed signaling pathway for ARA-S-induced vasodilation.

Activation of MAP Kinase and Akt Signaling

N-arachidonoyl-L-serine stimulates the phosphorylation of p44/42 mitogen-activated protein (MAP) kinase and protein kinase B (Akt) in cultured human umbilical vein endothelial cells (HUVECs)[1][7]. This activation is sensitive to pertussis toxin, suggesting the involvement of a Gi/o-coupled receptor.

Experimental Protocol: MAP Kinase/Akt Phosphorylation Assay in HUVECs

Materials:

-

Human umbilical vein endothelial cells (HUVECs)

-

Cell culture medium

-

N-arachidonoyl-L-serine (ARA-S)

-

Pertussis toxin (PTX, optional)

-

Lysis buffer

-

Primary antibodies (anti-phospho-p44/42 MAPK, anti-p44/42 MAPK, anti-phospho-Akt, anti-Akt, anti-β-actin)

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescence detection reagents

-

Western blotting equipment

Procedure:

-

Culture HUVECs to near confluence.

-

Optional: Pre-incubate cells with pertussis toxin (e.g., 400 ng/ml) to inhibit Gi/o proteins.

-

Treat the cells with various concentrations of ARA-S for a specified time (e.g., 30 minutes).

-

Lyse the cells and collect the protein extracts.

-

Determine protein concentration using a standard assay (e.g., Bradford).

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and probe with primary antibodies against the phosphorylated and total forms of p44/42 MAPK and Akt. Use an antibody against a housekeeping protein like β-actin as a loading control.

-

Incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescence substrate and imaging system.

-

Quantify band intensities to determine the extent of phosphorylation.

Quantitative Data: Effect of N-Arachidonoyl-L-Serine on p44/42 MAP Kinase Phosphorylation

| Treatment | Concentration | Effect | Reference |

| ARA-S | 1 µM | Increased phosphorylation of p44/42 MAPK and Akt | [1] |

| Abn-CBD | 30 µM | Increased phosphorylation of p44/42 MAPK and Akt | [1] |

| ARA-S + PTX | 1 µM ARA-S + 400 ng/ml PTX | Inhibition of ARA-S-induced phosphorylation | [1] |

Signaling Pathway for ARA-S-Induced Kinase Activation

Caption: ARA-S signaling leading to MAP kinase and Akt activation.

Anti-inflammatory Effects: Suppression of TNF-α

N-arachidonoyl-L-serine has demonstrated anti-inflammatory properties by suppressing the lipopolysaccharide (LPS)-induced formation of tumor necrosis factor-alpha (TNF-α) in a murine macrophage cell line (RAW 264.7) and in mice[1][7]. This effect is independent of CB1 and CB2 receptors.

Experimental Protocol: LPS-Induced TNF-α Production Assay in RAW 264.7 Macrophages

Materials:

-

RAW 264.7 macrophage cells

-

Cell culture medium

-

Lipopolysaccharide (LPS) from E. coli

-

N-arachidonoyl-L-serine (ARA-S)

-

ELISA kit for murine TNF-α

Procedure:

-

Culture RAW 264.7 cells in appropriate culture plates.

-

Pre-treat the cells with various concentrations of ARA-S for a specified time.

-

Stimulate the cells with LPS (e.g., 100 ng/ml) to induce TNF-α production.

-

Incubate for a designated period (e.g., 4 hours).

-

Collect the cell culture supernatant.

-

Measure the concentration of TNF-α in the supernatant using a specific ELISA kit according to the manufacturer's instructions.

Quantitative Data: In Vivo Suppression of LPS-Induced TNF-α by N-Arachidonoyl-L-Serine

| Treatment Group | Dose | LPS-Induced Plasma TNF-α (pg/ml) | Reference |

| Wild-type + Vehicle | - | 3,407 ± 197 | [1] |

| Wild-type + ARA-S | 10 mg/kg | Significantly reduced from vehicle | [1] |

| CB1-/- + Vehicle | - | 3,642 ± 326 | [1] |

| CB1-/- + ARA-S | 10 mg/kg | Significantly reduced from vehicle | [1] |

| CB2-/- + Vehicle | - | 6,877 ± 857 | [1] |

| CB2-/- + ARA-S | 10 mg/kg | Significantly reduced from vehicle | [1] |

Experimental Workflow for TNF-α Suppression Assay

Caption: Workflow for assessing ARA-S-mediated suppression of TNF-α.

Conclusion

N-arachidonoyl-L-serine is a multifaceted endogenous lipid with significant potential for therapeutic development. Its unique pharmacological profile, distinct from classical cannabinoids, opens new avenues for research into novel signaling pathways and drug targets. The detailed methodologies and quantitative data presented in this technical guide are intended to serve as a valuable resource for researchers and scientists working to further elucidate the biological roles of ARA-S and explore its therapeutic applications in cardiovascular and inflammatory diseases. The provided diagrams offer a visual representation of the current understanding of its mechanisms of action, providing a foundation for future investigations.

References

- 1. N-arachidonoyl l-serine, an endocannabinoid-like brain constituent with vasodilatory properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-arachidonoyl L-serine, an endocannabinoid-like brain constituent with vasodilatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Lipopolysaccharide-Induced Tumor Necrosis Factor Alpha Production by Human Monocytes Involves the Raf-1/MEK1-MEK2/ERK1-ERK2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N-arachidonoyl glycine, an endogenous lipid that acts as a vasorelaxant via nitric oxide and large conductance calcium-activated potassium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. In vitro synthesis of arachidonoyl amino acids by cytochrome c - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The biosynthesis of N-arachidonoyl dopamine (NADA), a putative endocannabinoid and endovanilloid, via conjugation of arachidonic acid with dopamine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. MAP kinase activation by flow in endothelial cells. Role of beta 1 integrins and tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

Arachidonoyl Serinol: A Technical Guide to its Mechanism of Action in the Central Nervous System

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arachidonoyl Serinol (ARS) is an endogenous N-acyl amide found in the central nervous system (CNS) with a chemical structure analogous to the endocannabinoid 2-arachidonoylglycerol (2-AG). While initially investigated for its potential cannabimimetic properties, emerging research has revealed a more complex and multifaceted mechanism of action. This technical guide provides an in-depth overview of the current understanding of ARS's core functions within the CNS, focusing on its molecular targets, signaling pathways, and physiological effects. Quantitative data are summarized for comparative analysis, and detailed experimental protocols for key assays are provided.

Introduction

N-acyl amides are a growing class of lipid signaling molecules with diverse biological activities. This compound, an N-arachidonoyl conjugate of the amino alcohol serinol, has garnered significant interest due to its structural similarity to the potent endocannabinoid 2-AG.[1] Despite this resemblance, ARS exhibits a unique pharmacological profile, interacting with multiple receptor and ion channel systems to modulate neuronal function. This document synthesizes the current body of research on ARS, offering a technical resource for professionals engaged in neuroscience research and drug development.

Molecular Targets and Quantitative Data

ARS interacts with a range of molecular targets in the CNS, often with differing affinities and efficacies. The following tables summarize the available quantitative data on these interactions.

| Receptor/Ion Channel | Species | Assay Type | Key Finding | Reference |

| Cannabinoid Receptor 1 (CB1) | Mouse (cerebellar membranes) | Radioligand Binding | Kᵢ > 10,000 nM | [2] |

| Cannabinoid Receptor 2 (CB2) | Rat | Radioligand Binding | No displacement up to 30 µM | [2] |

| G-Protein Coupled Receptor 55 (GPR55) | - | Specific Binding Assay | No indication of direct binding | [3] |

| Transient Receptor Potential Vanilloid 1 (TRPV1) | Rat | Radioligand Binding | No displacement up to 30 µM | [2] |

| Large Conductance Ca²⁺-activated K⁺ (BKCa) Channel | Human (HEK293 cells) | Whole-cell Patch Clamp | pEC₅₀ = 5.63 (enhancement of outward K⁺ current) | [4] |

| N-type Ca²⁺ Channels | Rat (sympathetic ganglion neurons) | Whole-cell Patch Clamp | Augmentation of Ca²⁺ current | [5] |

Key Insights:

-

ARS demonstrates very weak affinity for the CB1 receptor and negligible interaction with the CB2 and TRPV1 receptors in radioligand binding assays.[2]

-

Contradictory evidence exists regarding GPR55, with some studies suggesting it as a potential target, while direct binding assays have failed to confirm this.[3]

-

ARS potently and directly modulates the activity of certain ion channels, namely BKCa and N-type calcium channels, suggesting a receptor-independent mechanism of action at these sites.[4][5]

Signaling Pathways in the Central Nervous System

The physiological effects of ARS are mediated by several downstream signaling cascades. The neuroprotective actions of ARS, in particular, have been shown to involve the phosphorylation of key intracellular kinases.

Pro-survival and Neuroprotective Signaling

In models of traumatic brain injury (TBI), ARS has been shown to be neuroprotective by activating pro-survival signaling pathways.[3] This involves the phosphorylation and activation of extracellular signal-regulated kinase (ERK) and protein kinase B (Akt) .[3] The activation of these pathways is linked to anti-apoptotic effects.[3]

Modulation of Ion Channel Activity

ARS directly modulates the activity of specific ion channels, which can significantly impact neuronal excitability and neurotransmitter release.

-

BKCa Channels: ARS enhances the activity of BKCa channels, leading to an increase in potassium efflux and potentially hyperpolarizing the neuron.[4] This effect is independent of G-protein signaling.[4]

-

N-type Calcium Channels: ARS augments N-type calcium channel currents, which would be expected to increase calcium influx and facilitate neurotransmitter release.[5] This action also appears to be independent of G-protein-coupled receptors.[5]

Biosynthesis and Metabolism

The precise enzymatic pathways for the biosynthesis and degradation of ARS in the CNS have not been fully elucidated. However, based on the metabolism of other N-acyl amino acids, potential pathways can be proposed.

Biosynthesis

The formation of N-acyl amino acids can occur through two primary routes:

-

Direct conjugation: This involves the direct linkage of arachidonic acid (or its activated form, arachidonoyl-CoA) with serinol.

-

Phospholipid hydrolysis: A pathway analogous to the synthesis of anandamide, where a precursor phospholipid, N-arachidonoyl-phosphatidylserine-ethanolamine, is hydrolyzed.[6]

Further research is required to identify the specific enzymes responsible for ARS synthesis in the brain.

Metabolism

The primary enzyme responsible for the degradation of many N-acyl amides is Fatty Acid Amide Hydrolase (FAAH).[7] While the direct metabolism of ARS by FAAH or other hydrolases like monoacylglycerol lipase (MAGL) has not been extensively studied, it is plausible that these enzymes play a role in terminating its signaling.

In Vivo Effects in the Central Nervous System

The in vivo effects of ARS in the CNS are an active area of investigation, with current research primarily focused on its neuroprotective and proneurogenic properties.

Neuroprotection

Following traumatic brain injury, administration of ARS has been shown to reduce lesion volume and improve functional outcomes.[3] These neuroprotective effects are thought to be mediated by the activation of CB2 and TRPV1 receptors, leading to the downstream activation of ERK and Akt signaling pathways.[3]

Neurogenesis

ARS has demonstrated proneurogenic properties both in vitro and in vivo.[8][9][10] It has been shown to increase the proliferation of neural progenitor cells and promote their maintenance in an undifferentiated state.[8][9][10] These effects were partially reversed by antagonists for CB1, CB2, and TRPV1 receptors, suggesting a complex interplay of these systems in mediating the proneurogenic effects of ARS.[10]

Effects on Neurotransmitter Systems

Direct studies on the effects of ARS on major neurotransmitter systems like dopamine and serotonin are limited. However, related compounds such as arachidonoyl serotonin have been shown to modulate the release of these neurotransmitters.[11][12][13] Given ARS's ability to modulate key ion channels involved in neurotransmitter release, it is highly probable that it also influences synaptic transmission, though further research is needed to delineate these effects.

Experimental Protocols

This section provides an overview of methodologies for key experiments cited in the study of this compound.

Radioligand Binding Assay for Cannabinoid Receptors

Objective: To determine the binding affinity (Kᵢ) of this compound for CB1 and CB2 receptors.

Protocol Outline:

-

Membrane Preparation: Prepare crude membrane fractions from tissues or cells expressing the receptor of interest (e.g., mouse cerebellum for CB1).

-

Assay Buffer: Utilize a buffer such as 50 mM Tris-HCl, 1 mM EDTA, 3 mM MgCl₂, and 5 mg/ml BSA, pH 7.4.

-

Radioligand: Use a high-affinity radiolabeled cannabinoid receptor agonist or antagonist (e.g., [³H]CP55,940).

-

Incubation: Incubate the membranes with the radioligand and varying concentrations of this compound in the assay buffer.

-

Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Determine the IC₅₀ value (the concentration of ARS that inhibits 50% of specific radioligand binding) and calculate the Kᵢ value using the Cheng-Prusoff equation.

ERK Phosphorylation Assay (In-Cell Western)

Objective: To quantify the effect of this compound on the phosphorylation of ERK1/2 in cultured cells.

Protocol Outline:

-

Cell Culture: Plate cells (e.g., primary neurons or a relevant cell line) in a 96-well plate and grow to confluence.

-

Serum Starvation: Serum-starve the cells for several hours to reduce basal ERK phosphorylation.

-

Treatment: Treat the cells with varying concentrations of this compound for a specified time (e.g., 5-15 minutes).

-

Fixation and Permeabilization: Fix the cells with formaldehyde and permeabilize with a detergent (e.g., Triton X-100).

-

Blocking: Block non-specific antibody binding with a blocking buffer (e.g., BSA or non-fat milk).

-

Primary Antibody Incubation: Incubate with primary antibodies against both total ERK and phosphorylated ERK (p-ERK).

-

Secondary Antibody Incubation: Incubate with species-specific secondary antibodies conjugated to different fluorophores (e.g., DyLight 680 and DyLight 800).

-

Imaging and Quantification: Scan the plate using an infrared imaging system and quantify the fluorescence intensity for both total and p-ERK.

-

Data Analysis: Normalize the p-ERK signal to the total ERK signal to determine the change in ERK phosphorylation.

Whole-Cell Patch-Clamp Electrophysiology for Ion Channel Modulation

Objective: To measure the effect of this compound on the activity of specific ion channels (e.g., BKCa or N-type Ca²⁺ channels).

Protocol Outline:

-

Cell Preparation: Use isolated neurons or a cell line heterologously expressing the ion channel of interest.

-

Electrode and Solutions: Prepare a low-resistance patch pipette filled with an appropriate internal solution and use an external solution that isolates the current of interest.

-

Giga-seal Formation: Form a high-resistance seal (>1 GΩ) between the patch pipette and the cell membrane.

-

Whole-Cell Configuration: Rupture the cell membrane under the pipette tip to gain electrical access to the cell's interior.

-

Voltage-Clamp Recordings: Clamp the cell membrane at a specific holding potential and apply voltage steps to elicit ion channel currents.

-

Drug Application: Perfuse the cell with a solution containing this compound and record the changes in the ion channel currents.

-

Data Analysis: Analyze the current-voltage (I-V) relationship, activation and inactivation kinetics, and dose-response curves to characterize the modulatory effects of ARS.

Conclusion and Future Directions

This compound is an intriguing endogenous lipid with a complex pharmacological profile in the central nervous system. While it is not a classical cannabinoid, its ability to modulate key signaling pathways and ion channels underscores its potential as a neuromodulator. The neuroprotective and proneurogenic effects of ARS are particularly promising and warrant further investigation for their therapeutic potential in conditions such as traumatic brain injury and neurodegenerative diseases.

Future research should focus on:

-

Deconvoluting the GPR55 interaction: Further studies are needed to clarify the conflicting reports on the interaction of ARS with GPR55.

-

Identifying specific biosynthetic and metabolic enzymes: Elucidating the precise enzymatic machinery that governs the lifecycle of ARS in the CNS will provide crucial insights into its regulation.

-

Exploring effects on neurotransmission: A more detailed investigation into the effects of ARS on major neurotransmitter systems will provide a more complete understanding of its role in synaptic plasticity and neuronal communication.

-

Expanding in vivo studies: Investigating the behavioral effects of ARS beyond neuroprotection will be critical to understanding its broader physiological functions in the CNS.

This technical guide provides a solid foundation for researchers and drug development professionals to build upon as the scientific community continues to unravel the complexities of this fascinating endogenous molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. N-arachidonoyl l-serine, an endocannabinoid-like brain constituent with vasodilatory properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N-arachidonoyl--serine is neuroprotective after traumatic brain injury by reducing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Endogenous Brain Constituent N-Arachidonoyl l-Serine Is an Activator of Large Conductance Ca2+-Activated K+ Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N-Arachidonoyl l-Serine, a Putative Endocannabinoid, Alters the Activation of N-Type Ca2+ Channels in Sympathetic Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Chemical Probes of Endocannabinoid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. N-arachidonoyl-L-serine (AraS) possesses proneurogenic properties in vitro and in vivo after traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cris.biu.ac.il [cris.biu.ac.il]

- 10. N-arachidonoyl-L-serine (AraS) possesses proneurogenic properties in vitro and in vivo after traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Arachidonoyl serotonin - Wikipedia [en.wikipedia.org]

- 12. Arachidonoyl serotonin (AA-5-HT) modulates general fear-like behavior and inhibits mesolimbic dopamine release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Role of N-Arachidonoyl-Serotonin (AA-5-HT) in Sleep-Wake Cycle Architecture, Sleep Homeostasis, and Neurotransmitters Regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physiological Functions of Arachidonoyl Serinol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arachidonoyl Serinol (ARA-S) is an endogenous endocannabinoid-like lipid mediator that has garnered significant interest for its unique pharmacological profile. Structurally analogous to the well-characterized endocannabinoid anandamide, ARA-S exhibits distinct physiological functions, primarily characterized by its potent vasodilatory and anti-inflammatory properties. Unlike classical cannabinoids, ARA-S displays negligible affinity for the canonical cannabinoid receptors CB1 and CB2. Instead, its biological activities are largely attributed to its interaction with a putative novel endothelial G-protein coupled receptor, also targeted by the synthetic cannabinoid abnormal cannabidiol (Abn-CBD). This technical guide provides a comprehensive overview of the core physiological functions of ARA-S, detailing its mechanism of action, relevant signaling pathways, and the experimental methodologies used for its characterization. All quantitative data are summarized for comparative analysis, and key signaling and experimental workflows are visually represented.

Introduction

N-arachidonoyl L-serine (ARA-S) is a lipoamino acid that was first isolated from bovine brain.[1] Its discovery expanded the growing family of endogenous lipid signaling molecules and presented a novel avenue for therapeutic exploration, particularly in the realms of cardiovascular and inflammatory diseases. This document serves as a technical resource, consolidating the current scientific understanding of ARA-S's physiological roles and providing detailed insights into the experimental frameworks used to elucidate these functions.

Quantitative Physiological Data

The following tables summarize the key quantitative parameters associated with the physiological effects of this compound.

Table 1: Receptor Binding Affinity of this compound

| Receptor | Species | Tissue/Cell Line | Ki (nM) | Reference |

| CB1 | Mouse | Cerebellar membranes | > 10,000 | [2] |

| CB2 | Rat | - | No binding detected | [2] |

| TRPV1 | Rat | - | No binding detected | [2] |

Table 2: Vasoactive Properties of this compound

| Vascular Bed | Species | EC50 (nM) | Endothelium Dependence | Reference |

| Mesenteric Arteries | Rat | 550 | Yes | [2] |

| Abdominal Aorta | Rat | ≈1,200 | Yes | [2] |

Table 3: Ion Channel Modulation by this compound

| Ion Channel | Cell Type | Effect | Key Findings | Reference |

| BKCa | HEK293hSlo cells | Activation | Leftward shift in voltage-conductance relationship | [3] |

| N-type Ca2+ | Rat Sympathetic Neurons | Augmentation | Hyperpolarizing shift in the activation curve | [4] |

Note: Specific IC50 values for the suppression of TNF-α by this compound are not currently available in the published literature.

Signaling Pathways

The physiological effects of this compound are mediated through distinct signaling cascades, primarily initiated by the activation of a putative endothelial G-protein coupled receptor.

Endothelium-Dependent Vasodilation

The primary mechanism of ARA-S-induced vasodilation is endothelium-dependent. This pathway involves the activation of a Gi/Go-coupled receptor on endothelial cells, leading to the downstream activation of key signaling kinases.

Endothelium-Independent Vasodilation

A component of ARA-S-induced vasodilation is independent of the endothelium and is mediated by the direct activation of large conductance Ca2+-activated K+ (BKCa) channels on vascular smooth muscle cells.

Neuronal Ion Channel Modulation

In the nervous system, ARA-S directly modulates the activity of N-type voltage-gated calcium channels, suggesting a role in neurotransmission.

Biosynthesis and Degradation

The precise enzymatic pathways for the biosynthesis and degradation of this compound have not been fully elucidated. However, based on the metabolism of other N-acyl amino acids, a hypothetical pathway can be proposed.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide.

Isolation of this compound from Bovine Brain

This protocol outlines the general steps for the extraction and identification of ARA-S from brain tissue.

Methodology:

-

Homogenization: Fresh bovine brain tissue is homogenized in a chloroform/methanol/water (1:1:0.5) solution.

-

Centrifugation: The homogenate is centrifuged to separate the layers.

-

Extraction: The organic layer is collected, and the solvent is evaporated.

-

Purification: The dried extract is redissolved in methanol, filtered, and evaporated again to yield a crude extract.

-

Analysis: The extract is subjected to Gas Chromatography-Mass Spectrometry (GC-MS) after silylation for structural identification. High-Performance Liquid Chromatography (HPLC) is used for purification and quantification. Chiral chromatography of the methyl ester derivative is performed to determine the stereochemistry.

Vasodilation Assay in Isolated Arteries

This protocol describes the methodology to assess the vasoactive properties of ARA-S using isolated arterial rings.

Methodology:

-

Tissue Preparation: Segments of rat abdominal aorta or mesenteric arteries are dissected and mounted in an organ bath containing physiological salt solution, maintained at 37°C and gassed with 95% O2/5% CO2.

-

Pre-contraction: Arterial rings are pre-contracted with an alpha-adrenergic agonist such as phenylephrine.

-

Drug Application: Cumulative concentrations of this compound are added to the organ bath.

-

Data Acquisition: Changes in isometric tension are recorded to measure relaxation.

-

Data Analysis: Concentration-response curves are generated to calculate the EC50 value. Endothelium integrity is verified using acetylcholine, and the role of the endothelium is assessed by comparing responses in intact and denuded vessels.

Western Blotting for MAPK and Akt Phosphorylation

This protocol details the steps to measure the activation of p44/p42 MAPK (ERK1/2) and Akt in endothelial cells in response to ARA-S.

Methodology:

-

Cell Culture and Treatment: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured to confluence and then serum-starved. Cells are then treated with this compound for various time points.

-

Cell Lysis: Cells are washed with ice-cold PBS and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated forms of p44/p42 MAPK and Akt. Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Normalization: The membranes are stripped and re-probed with antibodies for total p44/p42 MAPK and Akt to ensure equal protein loading.

Patch-Clamp Electrophysiology for Ion Channel Modulation

This section provides a general framework for studying the effects of ARA-S on BKCa and N-type Ca2+ channels using the whole-cell patch-clamp technique.

Methodology for BKCa Channels (in HEK293hSlo cells):

-

Cell Culture: HEK293 cells stably expressing the human BKCa channel alpha-subunit are used.

-

Recording: Whole-cell currents are recorded using a patch-clamp amplifier. The pipette solution contains a defined concentration of free Ca2+, and the external solution is a physiological salt solution.

-

Voltage Protocol: A series of depolarizing voltage steps are applied to elicit BKCa currents.

-

Drug Application: this compound is applied to the cells via the bath perfusion system.

-

Data Analysis: The effect of ARA-S on the current-voltage relationship and the voltage-conductance relationship is analyzed to determine changes in channel activation.

Methodology for N-type Ca2+ Channels (in rat sympathetic neurons):

-

Cell Isolation: Sympathetic neurons are acutely dissociated from rat superior cervical ganglia.

-

Recording: Whole-cell Ca2+ currents are recorded. The external solution contains Ba2+ or Ca2+ as the charge carrier, and the internal solution is designed to isolate Ca2+ currents.

-

Voltage Protocol: Currents are evoked by depolarizing test pulses from a holding potential.

-

Drug Application: this compound is applied via a perfusion system.

-

Data Analysis: The effect of ARA-S on the current amplitude and the voltage-dependence of activation is determined by analyzing the current-voltage relationship and tail currents.

Pharmacokinetics

To date, there is a lack of published literature detailing the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Further research is required to understand its pharmacokinetic profile and in vivo disposition.

Conclusion

This compound is a fascinating endogenous lipid with a distinct pharmacological profile that sets it apart from classical endocannabinoids. Its potent vasodilatory and anti-inflammatory actions, mediated through a putative novel endothelial receptor and direct modulation of ion channels, highlight its therapeutic potential in cardiovascular and inflammatory disorders. This technical guide provides a foundational understanding of the physiological functions of ARA-S, offering valuable data and methodological insights for researchers in the field. Future investigations into its precise metabolic pathways, pharmacokinetic properties, and the definitive identification of its primary receptor will be crucial for the continued development of ARA-S-based therapeutics.

References

- 1. Effect of N-arachidonoyl-l-serine on human cerebromicrovascular endothelium - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-arachidonoyl l-serine, an endocannabinoid-like brain constituent with vasodilatory properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Endogenous Brain Constituent N-Arachidonoyl l-Serine Is an Activator of Large Conductance Ca2+-Activated K+ Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Arachidonoyl Serinol: A Comprehensive Technical Guide to its Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arachidonoyl Serinol (AraS) is an endogenous endocannabinoid-like lipid amide that has garnered significant interest for its diverse physiological effects, distinct from classical cannabinoid receptor agonists. While exhibiting weak affinity for cannabinoid receptors CB1 and CB2, and the transient receptor potential vanilloid 1 (TRPV1) channel, AraS exerts potent actions through alternative signaling pathways. This technical guide provides an in-depth exploration of the known signaling cascades initiated by AraS, focusing on its interactions with the orphan G protein-coupled receptor 55 (GPR55) and large-conductance Ca2+-activated potassium (BKCa) channels. We present a consolidation of quantitative data, detailed experimental methodologies for studying AraS bioactivity, and visual representations of its signaling pathways to facilitate further research and drug development efforts targeting this unique lipid mediator.

Introduction

N-arachidonoyl L-serine (AraS) is a lipoamino acid structurally similar to the endocannabinoid anandamide, first isolated from bovine brain.[1] Unlike anandamide, AraS demonstrates minimal direct interaction with the canonical cannabinoid receptors CB1 and CB2.[1] This distinction has led to investigations into novel receptor systems and signaling mechanisms that mediate its biological activities, which include vasodilation, angiogenesis, and anti-inflammatory effects.[1][2] This guide serves as a technical resource, summarizing the current understanding of AraS signaling, providing practical experimental protocols, and offering visual diagrams of the molecular pathways involved.

Quantitative Data Summary

The following tables summarize the available quantitative data for the interaction of this compound with various molecular targets.

Table 1: Receptor Binding Affinities of this compound (AraS)

| Receptor | Species | Assay Type | Ligand | Ki (nM) | Citation |

| CB1 | Mouse | Radioligand Binding | [3H]CP55,940 | > 10,000 | [1] |

| CB2 | Rat | Radioligand Binding | [3H]CP55,940 | No displacement up to 30 µM | [1] |

| TRPV1 | Rat | Radioligand Binding | [3H]Resiniferatoxin | No displacement up to 30 µM | [1] |

| GPR55 | Human | Functional Assays | N/A | Not Quantified | [3][4] |

Note: While functional assays demonstrate that AraS activates GPR55, specific binding affinity values (Ki or Kd) have not been reported in the reviewed literature.

Table 2: Enzyme Inhibition by this compound (AraS)

| Enzyme | Species | Assay Type | Substrate | IC50 (µM) | Citation |

| Monoacylglycerol Lipase (MAGL) | Rat | Colorimetric | 2-oleoylglycerol | 73 |

Table 3: Functional Potency of this compound (AraS)

| Assay | Cell/Tissue Type | Parameter Measured | pEC50 | EC50 (nM) | Citation |

| Vasorelaxation (intact) | Rat Mesenteric Artery | Relaxation | 5.49 | ~324 | |

| Vasorelaxation (denuded) | Rat Mesenteric Artery | Relaxation | 5.14 | ~724 | |

| BKCa Channel Activation | HEK293hSlo cells | Outward K+ current | 5.63 | ~234 |

Core Signaling Pathways

This compound's biological effects are primarily mediated through two distinct signaling pathways: activation of the G protein-coupled receptor GPR55 and direct modulation of the large-conductance Ca2+-activated potassium (BKCa) channel.

GPR55-Mediated Signaling

GPR55 has emerged as a key receptor for AraS. Upon binding, AraS can activate GPR55, leading to the engagement of different G protein subtypes and the initiation of downstream signaling cascades that influence cell proliferation, migration, and angiogenesis.[3][4]

Activation of GPR55 can lead to the coupling of Gαq proteins, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), a ubiquitous second messenger.

References

- 1. Pharmacological Characterization of GPR55, A Putative Cannabinoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. IDENTIFICATION OF THE GPR55 AGONIST BINDING SITE USING A NOVEL SET OF HIGH POTENCY GPR55 SELECTIVE LIGANDS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Meta-analysis of cannabinoid ligand binding affinity and receptor distribution: interspecies differences - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel Potent and Selective Agonists of the GPR55 Receptor Based on the 3-Benzylquinolin-2(1H)-One Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

Arachidonoyl Serinol (AraS): An In-depth Technical Guide to its Interaction with non-CB1/CB2 Receptors

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-arachidonoyl-L-serine (AraS) is an endogenous lipid mediator, structurally related to the endocannabinoid anandamide.[1][2] While initially investigated for its potential role within the endocannabinoid system, research has revealed that AraS possesses a unique pharmacological profile, exhibiting minimal interaction with the canonical cannabinoid receptors, CB1 and CB2.[1][2] Instead, its biological activities appear to be mediated through other, non-CB1/CB2 receptor targets. This technical guide provides a comprehensive overview of the current understanding of AraS's interactions with these alternative receptors, focusing on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Receptor Interaction Profile of Arachidonoyl Serinol

The primary non-CB1/CB2 receptor target for AraS identified to date is the orphan G protein-coupled receptor, GPR55. In contrast, AraS shows no significant affinity for the transient receptor potential vanilloid 1 (TRPV1) channel, another common target for some endocannabinoids.[1] Its vasodilatory and pro-angiogenic effects are largely attributed to its activity at GPR55.[3][4]

Data Presentation: Quantitative Receptor Interaction Data

The following table summarizes the binding affinities and functional potencies of this compound at various receptor targets. This data highlights its selectivity for non-CB1/CB2 pathways.

| Receptor | Interaction Type | Quantitative Data | Cell/Tissue System | Reference |

| GPR55 | Agonist | EC50: 550 nM (Vasodilation) | Rat Mesenteric Arteries | [1] |

| EC50: ≈1,200 nM (Vasodilation) | Rat Abdominal Aorta | [1] | ||

| TRPV1 | No significant binding | No displacement up to 30 µM | CHO cells expressing rat TRPV1 | [1] |

| CB1 | Very weak binding | Ki > 10,000 nM | Mouse Cerebellar Membranes | [1] |

| CB2 | No significant binding | No displacement up to 30 µM | HEK293 cells expressing rat CB2 | [1] |

GPR55: A Primary Target for this compound

Evidence strongly suggests that GPR55 is a key receptor for AraS. The activation of GPR55 by AraS initiates downstream signaling cascades that are implicated in crucial physiological processes, particularly angiogenesis.

Signaling Pathways

In human microvascular endothelial cells, AraS stimulates the phosphorylation of extracellular signal-regulated kinases (ERK) and protein kinase B (Akt).[1][3] This signaling is believed to be mediated through Gi/o proteins.[3] The activation of these pathways is a critical step in promoting endothelial cell proliferation, migration, and ultimately, the formation of new blood vessels (angiogenesis).[3][4]

References

- 1. N-arachidonoyl l-serine, an endocannabinoid-like brain constituent with vasodilatory properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-arachidonoyl L-serine, an endocannabinoid-like brain constituent with vasodilatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Angiogenesis: a new physiological role for N-arachidonoyl serine and GPR55? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Endocannabinoid-like N-arachidonoyl serine is a novel pro-angiogenic mediator - PubMed [pubmed.ncbi.nlm.nih.gov]

Pro-Angiogenic Effects of N-arachidonoyl Serine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction